1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide, also known as 1-TBMP-PC, is a synthetic compound with a variety of applications in scientific research. It is a relatively new compound, being first synthesized in 2019, and is used in studies of protein-protein interactions, drug-target binding, and enzyme inhibition.
Scientific Research Applications
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, as it has been found to bind to the hydrophobic pocket of several proteins, including the human estrogen receptor. It has also been used to study drug-target binding, as it has been found to bind to several drug targets, including the human androgen receptor. Additionally, it has been used to study enzyme inhibition, as it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2).
Mechanism of Action
Target of Action
The primary target of 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a crucial role in intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB by the compound disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The inhibition of PKB by the compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent .
Advantages and Limitations for Lab Experiments
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, with a yield of approximately 80%. Additionally, it is relatively stable, making it suitable for long-term storage. However, 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide also has several limitations. It is relatively expensive, which may limit its use in some experiments. Additionally, it may interfere with the activity of other proteins, which may limit its use in some experiments.
Future Directions
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide has a variety of potential future applications. It may be used to study the activity of other proteins and drug targets, as well as to study the inhibition of other enzymes. Additionally, it may be used in drug development, as it has been found to bind to several drug targets. Finally, it may be used to develop new methods for studying protein-protein interactions and enzyme inhibition.
Synthesis Methods
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide is synthesized through a two-step reaction. The first step involves the condensation of 6-tert-butyl-2-methylpyrimidine-4-carboxylic acid and 4-aminopiperidine-4-carboxylic acid to form the intermediate 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid. The second step involves the oxidation of the intermediate to form 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide. This method has been found to be efficient, with a yield of approximately 80%.
properties
IUPAC Name |
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-10-17-12(15(2,3)4)9-13(18-10)19-7-5-11(6-8-19)14(16)20/h9,11H,5-8H2,1-4H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHQAHYEMOECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.